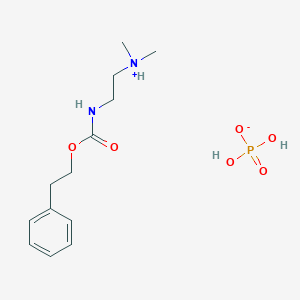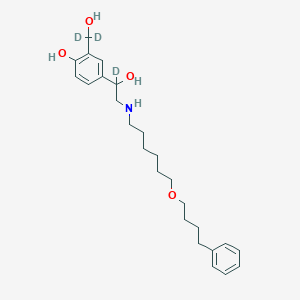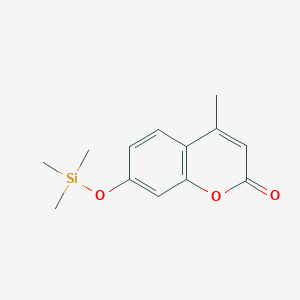
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDP-choline or citicoline, and it is a naturally occurring compound found in the brain. In recent years, researchers have been investigating the properties of CDP-choline and its potential benefits in treating various neurological disorders.
作用机制
The exact mechanism of action of CDP-choline is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. These neurotransmitters are involved in various cognitive processes, including memory, attention, and learning.
生化和生理效应
CDP-choline has been shown to have several biochemical and physiological effects on the body. It has been found to increase the synthesis of phosphatidylcholine, a key component of cell membranes, in the brain. This may help to improve the overall health and function of brain cells. Additionally, CDP-choline has been found to increase blood flow to the brain, which may help to improve cognitive function and reduce the risk of neurological diseases.
实验室实验的优点和局限性
CDP-choline has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. Additionally, it has been extensively studied, and its effects on the brain are well understood. However, there are some limitations to using CDP-choline in lab experiments. For example, it may have variable effects depending on the dose and duration of treatment, and its effects may be influenced by other factors, such as age and sex.
未来方向
There are several potential future directions for research on CDP-choline. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers may investigate the use of CDP-choline in combination with other drugs or therapies to enhance its effects. Finally, there may be further research into the underlying mechanisms of CDP-choline's effects on the brain, which could lead to the development of new treatments for neurological diseases.
Conclusion:
In conclusion, CDP-choline is a promising compound with potential applications in various neurological disorders. Its effects on cognitive function, memory, and attention have been extensively studied, and it has been found to have neuroprotective properties. While there are some limitations to using CDP-choline in lab experiments, it remains a valuable research tool with several potential future directions for investigation.
合成方法
The synthesis of CDP-choline involves the esterification of choline with cytidine-5'-monophosphate (CMP). This reaction is catalyzed by the enzyme choline-phosphate cytidylyltransferase. The resulting compound, CDP-choline, is a water-soluble compound that is readily absorbed by the body.
科学研究应用
CDP-choline has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, memory, and attention in patients with Alzheimer's disease, stroke, and traumatic brain injury. Additionally, CDP-choline has been found to have neuroprotective properties, which may make it useful in preventing or slowing the progression of certain neurological diseases.
属性
CAS 编号 |
101491-73-0 |
|---|---|
产品名称 |
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate |
分子式 |
C13H23N2O6P |
分子量 |
334.31 g/mol |
IUPAC 名称 |
dihydrogen phosphate;dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium |
InChI |
InChI=1S/C13H20N2O2.H3O4P/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;1-5(2,3)4/h3-7H,8-11H2,1-2H3,(H,14,16);(H3,1,2,3,4) |
InChI 键 |
QNLAZKPUSVDEIS-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
规范 SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
其他 CAS 编号 |
101491-73-0 |
同义词 |
dihydroxy-oxido-oxo-phosphorane, dimethyl-[2-(phenethyloxycarbonylamin o)ethyl]azanium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)



